Méthomyl oxime

Vue d'ensemble

Description

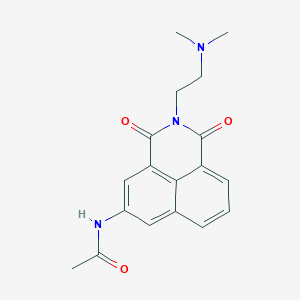

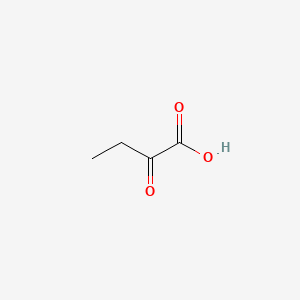

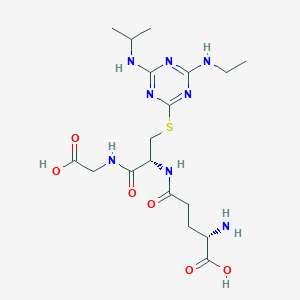

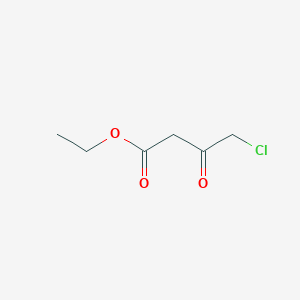

1-(methylsulfanyl)acetaldoxime is a methyl sulfide. It is functionally related to a S-methyl thioacetate.

Applications De Recherche Scientifique

Lutte antiparasitaire en agriculture

La méthomyl oxime est largement utilisée en agriculture comme insecticide carbamate oxime à large spectre. Elle permet de contrôler efficacement divers ravageurs tels que les arthropodes, les nématodes, les mouches et les ravageurs des cultures . Son application est cruciale pour protéger les cultures telles que le maïs doux, la laitue, les oignons et les tomates des dommages causés par ces ravageurs .

Atténuation de la toxicité environnementale

En raison de son utilisation extensive, la this compound contribue à la toxicité environnementale. La recherche est axée sur le développement de méthodes telles que l'oxydation, l'incinération, l'adsorption et la dégradation microbienne pour éliminer les résidus insecticides des sols et des milieux aquatiques . Ces méthodes visent à réduire l'impact environnemental de la this compound et à garantir la sécurité des espèces non ciblées.

Biodégradation

La biodégradation est considérée comme une approche rentable et écologique pour l'élimination des résidus de pesticides. Les micro-organismes jouent un rôle clé dans la dégradation et la détoxification de la this compound par le biais de voies cataboliques et de déterminants génétiques. Plusieurs espèces de bactéries dégradant le méthomyl ont été isolées, notamment Paracoccus, Pseudomonas et Bacillus .

Études toxicologiques

Le profil toxicologique de la this compound est d'un intérêt significatif. Elle est modérément à fortement toxique pour les poissons et très fortement toxique pour les invertébrés aquatiques. Des études sur sa toxicité pour les oiseaux et les mammifères sont également menées en raison de sa forte toxicité orale . Ces études aident à comprendre les risques associés à la this compound et à élaborer des directives de sécurité pour son utilisation.

Analyse des produits de dégradation

Les principaux produits de dégradation de la this compound comprennent l'acétonitrile et le CO2. L'analyse de ces produits permet de comprendre le devenir environnemental de la this compound et les risques potentiels associés à sa dégradation . Cette analyse est essentielle pour évaluer l'impact à long terme de la this compound sur les écosystèmes.

Technologies de dégradation avancées

Des études récentes ont exploré l'utilisation de technologies avancées telles que les jets de plasma induits par micro-ondes pour la dégradation efficace de la this compound . Ces technologies offrent de nouvelles voies pour la dégradation rapide et efficace de la this compound, ce qui pourrait réduire sa persistance dans l'environnement.

Mécanisme D'action

Target of Action

The primary target of Methomyl oxime is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Methomyl oxime acts by inhibiting the activity of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of neurons . The overstimulation of the nervous system eventually leads to nerve tissue failure .

Biochemical Pathways

The action of Methomyl oxime affects the cholinergic pathway . By inhibiting acetylcholinesterase, Methomyl oxime disrupts the normal function of this pathway, leading to an overstimulation of the postsynaptic neurons . The degradation pathways of Methomyl and the fate of several metabolites have been investigated .

Pharmacokinetics

It is known that methomyl oxime is highly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of acetylcholinesterase by Methomyl oxime leads to a buildup of acetylcholine, causing overstimulation of the nervous system. This overstimulation can result in nerve tissue failure, which can be lethal .

Action Environment

The action of Methomyl oxime can be influenced by various environmental factors. For instance, its high solubility in water suggests that it could potentially leach into groundwater . , which could affect its environmental stability and efficacy.

Safety and Hazards

Orientations Futures

Further in-depth studies based on molecular biology and genetics are needed to elaborate the role of microorganisms in the evolution of novel catabolic pathways and the microbial degradation of Methomyl . This will help in the removal of pesticide residues in a cost-effective and ecofriendly approach .

Analyse Biochimique

Biochemical Properties

Methomyl oxime plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found that methomyl oxime can be degraded by several species of bacteria, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes . These interactions are crucial for the degradation and detoxification of methomyl oxime in the environment .

Cellular Effects

Methomyl oxime has significant effects on various types of cells and cellular processes . It has been reported that methomyl oxime can decrease the quality of testicles, seminal vesicles, and the prostate and sperm concentration, sexual potency, and serum testosterone levels . This indicates that methomyl oxime can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of methomyl oxime involves its interactions with biomolecules at the molecular level . Methomyl oxime inhibits acetylcholinesterase activity, causing a nerve tissue failure that kills insects . This inhibition or activation of enzymes and changes in gene expression are key to understanding how methomyl oxime exerts its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methomyl oxime change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of methomyl oxime vary with different dosages in animal models . For instance, the LC50 value of methomyl for experimental rats is 20 mg L−1; however, daily feeding of male rats with 1.0 or 0.5 mg (kg·bw)−1 of methomyl produces serious reproductive toxicity .

Metabolic Pathways

Methomyl oxime is involved in several metabolic pathways . It is degraded by several species of bacteria through catabolic pathways . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of methomyl .

Transport and Distribution

Methomyl oxime is transported and distributed within cells and tissues . Due to its high water solubility, the soil has limited ability to immobilize it, resulting in pesticide residues eventually entering groundwater or surface water through rainwater scouring, surface runoff, soil migration, etc .

Subcellular Localization

As of now, there is limited information available on the subcellular localization of methomyl oxime .

Propriétés

IUPAC Name |

methyl (1E)-N-hydroxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029343 | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19145-16-5, 13749-94-5 | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)